2,4-DICHLOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE
Overview
Description
2,4-Dichlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. The process often begins with the chlorination of phenol to produce 2,4-dichlorophenol, which is then subjected to further reactions to introduce the sulfamate and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of nonchlorinated organic solvents and specific temperature controls are crucial to the success of these reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic aromatic substitution is a key reaction for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Basic hydrogen peroxide is often used.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring enhance the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,4-Dichlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DICHLOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple halogen atoms and functional groups allows for diverse interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of the compound.
Dichlorophen: Another chlorinated phenol with similar properties
Uniqueness
What sets 2,4-DICHLOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE apart is its complex structure, which provides unique reactivity and potential for diverse applications. The combination of chlorinated and fluorinated groups, along with the sulfamate functionality, makes it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
(2,4-dichlorophenyl) N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]sulfamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3F2N2O5S/c15-8-1-6-12(11(16)7-8)26-27(23,24)21-13(22)20-9-2-4-10(5-3-9)25-14(17,18)19/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUZDTCIAMSSAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NS(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3F2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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